Benzyl selenocyanate
Overview
Description
Synthesis Analysis
Benzyl selenocyanate can be synthesized through various chemical pathways. A notable method involves the use of selenocyanation reagents for the selective selenocyanation of inert alkyl C(sp3)-H bonds. For example, (1-selenocyanatoethyl)benzene has been used as a SeCN group transfer reagent for this purpose, highlighting a radical-group transfer mechanism in the reaction process (Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of benzyl selenocyanate and its derivatives can be quite complex. Research has focused on the synthesis and structural characterization of selenenyl selenocyanates, which feature stable Se-Se bonds facilitated by strong intramolecular SeN interactions. This highlights the intricate molecular architecture that can arise in benzyl selenocyanate derivatives (Rakesh et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of benzyl selenocyanate involves its metabolism and interaction with other chemical entities. Studies have shown that BSC is metabolized in organisms, leading to various metabolites. For instance, in rats, BSC was partially converted to dibenzyl diselenide and phenylmethaneseleninic acid, indicating the compound's diverse reactivity and the formation of different chemical species upon metabolism (El-Bayoumy et al., 1991).
Physical Properties Analysis
The physical properties of benzyl selenocyanate derivatives, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been studied, revealing planar molecular structures and herringbone packing arrangements. These findings are crucial for understanding the material properties of benzyl selenocyanate-related compounds and their potential applications in various fields (Takimiya et al., 2005).
Scientific Research Applications
Anticancer and Chemopreventive Activity
Benzyl selenocyanate (BSC) has been extensively studied for its anticancer and chemopreventive activities. It has been found to inhibit chemically induced tumors in several animal model systems. Studies have shown that BSC is metabolized, resulting in compounds like benzoic acid and hippuric acid, indicating a potential mechanism for its chemopreventive effects. This compound is part of a broader class of selenocyanate-containing compounds that generally show promising properties as chemopreventive or anticancer agents (Ali et al., 2018) (El-Bayoumy et al., 1991).
Antimicrobial Activity
Benzyl selenocyanate has demonstrated significant antimicrobial activity against a range of bacteria and fungi. This activity is notable even at low concentrations, making it a potential candidate for applications in medicine and agriculture (Sarfraz et al., 2023).
Inhibition of Cytochrome P450 Enzymes
Benzyl selenocyanate, along with other organoselenium compounds, has shown inhibitory effects on certain human cytochrome P450 enzymes. These enzymes are involved in the metabolic activation of various chemical carcinogens, suggesting a potential mechanism by which benzyl selenocyanate exerts its chemopreventive effects (Shimada et al., 2011).
Potent Anti-Proliferative Activities
In breast cancer cells, benzyl selenocyanate has shown strong anti-proliferative activities, particularly against triple-negative breast cancer cells. It modulates key cellular proteins, which are associated with its apoptotic activities and inhibition of cellular migration (Banerjee et al., 2018).
Inhibition of DNA Cytosine Methyltransferase
Benzyl selenocyanate has been observed to inhibit DNA cytosine methyltransferase, an enzyme involved in DNA methylation processes. This effect could be part of the mechanism for its chemopreventive properties at the post-initiation stage of carcinogenesis (Fiala et al., 1998).
Inhibition of Nuclear Factor-KappaB
Benzyl selenocyanate inhibits the DNA binding of nuclear factor-kappaB (NF-kappaB) through covalent modification of the p50 subunit. This inhibition could be a key mechanism in its chemopreventive activity, as NF-kappaB plays a significant role in the regulation of genes involved in cancer development (Chen et al., 2007).
Future Directions
The chemopreventive and anticancer activity of selenocyanate-containing compounds like Benzyl selenocyanate has been deeply studied . In recent years, novel active compounds that combine the selenocyanate moiety with different heterocycles, quinones, or steroids have been reported . These compounds show promising properties as chemopreventive or as anticancer agents , indicating a promising future direction for the study and application of Benzyl selenocyanate.
properties
IUPAC Name |
benzyl selenocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKWDMOVMQKKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196924 | |
Record name | Benzyl selenocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl selenocyanate | |
CAS RN |
4671-93-6 | |
Record name | Benzyl selenocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4671-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl selenocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4671-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl selenocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL SELENOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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